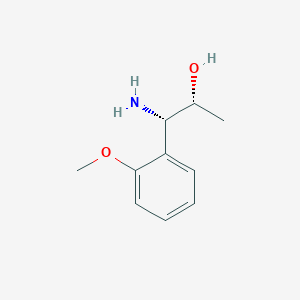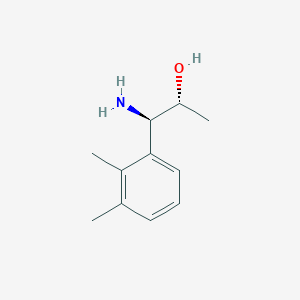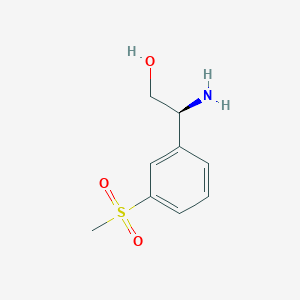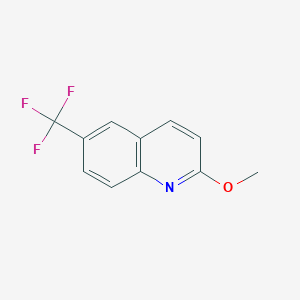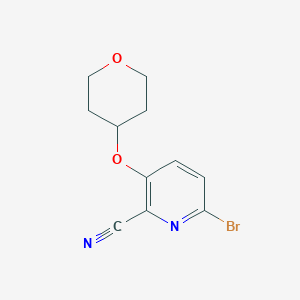
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.13 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a picolinonitrile group, and a tetrahydro-2H-pyran-4-yl ether moiety .
Preparation Methods
The synthesis of 6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile involves several steps. One common method includes the reaction of 6-bromo-3-hydroxypicolinonitrile with tetrahydro-2H-pyran-4-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile involves its interaction with specific molecular targets. The bromine atom and the picolinonitrile group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl ether moiety can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile can be compared with other similar compounds, such as:
6-bromo-3-hydroxypicolinonitrile: Lacks the tetrahydro-2H-pyran-4-yl ether moiety, making it less soluble and stable.
6-bromo-3-(tetrahydro-2H-pyran-4-yl)oxy-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
6-bromo-3-(oxan-4-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O2/c12-11-2-1-10(9(7-13)14-11)16-8-3-5-15-6-4-8/h1-2,8H,3-6H2 |
InChI Key |
LGLONARWOPPPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(N=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


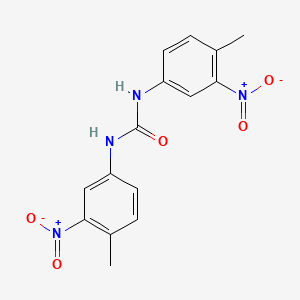
![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
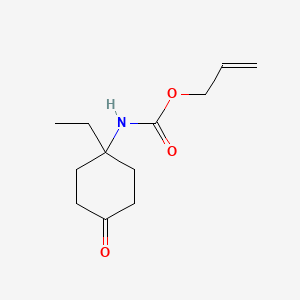
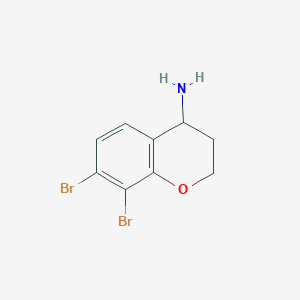

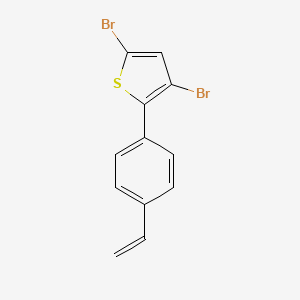
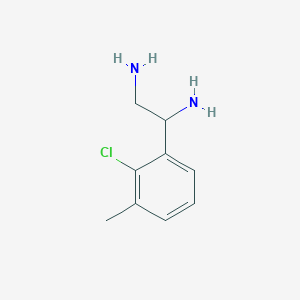
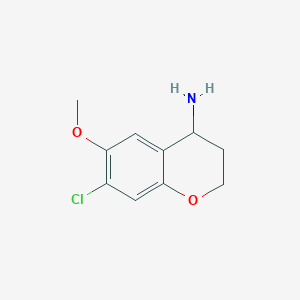
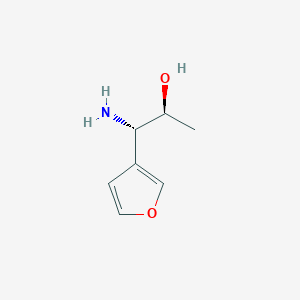
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
